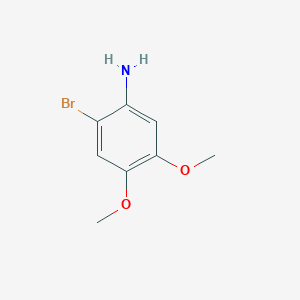
2-溴-4,5-二甲氧基苯胺
描述
Synthesis Analysis
The synthesis of related compounds involves direct alkylation, as seen in the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was synthesized with a yield of 22.3% using CH3MgCl as the proton abstractor . Another synthesis method is the modified Bischler method, which was used to synthesize 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole from 4,6-dimethoxyaniline, yielding an 86% product after cyclization and deprotection steps .
Molecular Structure Analysis
X-ray diffraction studies have been employed to confirm the structure of related compounds, such as 2-(4'-bromophenyl)-4,6-dimethoxyindole and 4-bromo-N-[4-(dimethylamino)benzylidene]aniline . These studies provide detailed information about the crystal systems, space groups, and unit cell dimensions, which are crucial for understanding the molecular geometry and potential reactivity of these compounds.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclization and alkylation, which are common in the synthesis of bromo and methoxy-substituted anilines. Cyclization reactions are particularly important in the formation of indole structures, as demonstrated in the synthesis of 2-arylindoles from amino ketones derived from dimethoxyaniline . The choice of catalysts and reaction conditions, such as the use of polyphosphoric acid or amine hydrochloride, can influence the outcome of these reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4,5-dimethoxyaniline are not directly reported, the properties of structurally similar compounds can provide insights. For instance, the crystallization behavior and melting points can be inferred from X-ray diffraction data . The solubility, stability, and reactivity of these compounds are likely to be influenced by the presence of bromo and methoxy groups, which can affect their pharmacokinetic and pharmacodynamic profiles, as suggested by the synthesis of radiolabeled compounds for in vivo evaluation .
科学研究应用
Metabolic Study : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug structurally similar to 2-Bromo-4,5-dimethoxyaniline, has been studied for its metabolism in various species including humans. It undergoes oxidative deamination, forming metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others (Carmo et al., 2005).
Toxicological Analysis : The psychoactivity and toxic effects of similar compounds, such as 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), have been documented. This includes discussions on drug concentration variations and methods for qualitative and quantitative analysis (Delliou, 1983).
Identification of Urinary Metabolites : In a study involving rats, metabolites of 2C-B were identified in urine after oral administration. These findings are significant for understanding the biological and toxicological effects of such drugs (Kanamori et al., 2002).
Synthesis and Crystal Structures : Research on all-para-brominated poly(N-phenyl-m-aniline)s, which include 2-Bromo-4,5-dimethoxyaniline derivatives, has been conducted. This involves one-pot syntheses and studies of their redox properties, indicating potential applications in materials science (Ito et al., 2002).
Photostabilization of Poly(vinyl chloride) : Derivatives of 2-Bromo-4,5-dimethoxyaniline have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in materials chemistry (Balakit et al., 2015).
Pharmacokinetic Studies : Synthesis of brominated compounds, including those related to 2-Bromo-4,5-dimethoxyaniline, for pharmacokinetic and pharmacodynamic evaluation has been explored, highlighting their potential applications in drug development (Wang et al., 1993).
Electrochemical Applications : Studies on electrochemically synthesized poly(2,5-dimethoxyaniline) demonstrate its potential use in detecting chiral molecules like glutamic acids, suggesting applications in analytical chemistry (Zeng et al., 2019).
Green Chemistry Synthesis : Nanostructured poly(2,5-dimethoxyaniline) synthesized via green chemistry methods has shown high electrical conductivity and charge storage capacity, indicating its potential in energy storage applications (Jain et al., 2010).
安全和危害
属性
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxyaniline | |
CAS RN |
16791-41-6 | |
| Record name | 2-Bromo-4,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

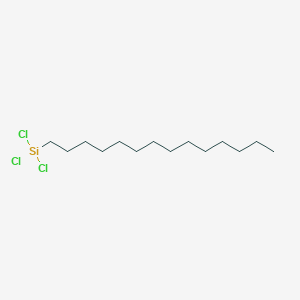
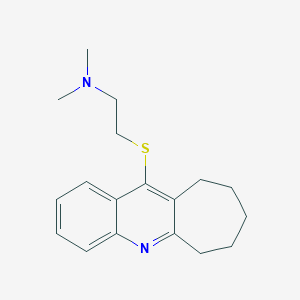

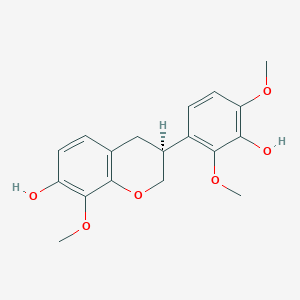
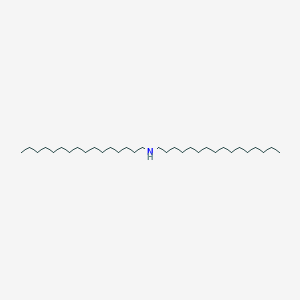
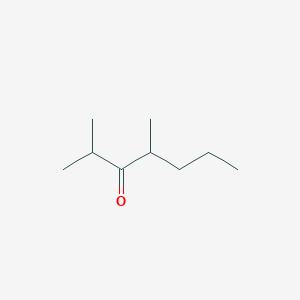
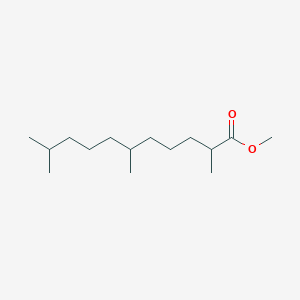
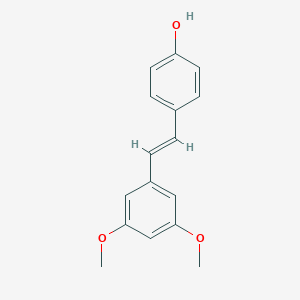
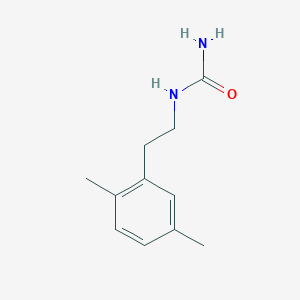


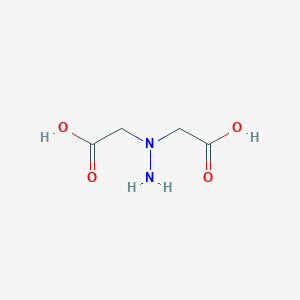
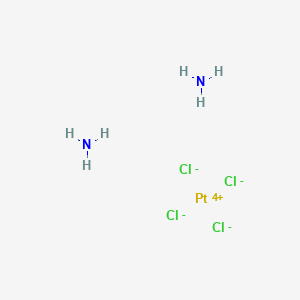
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)